molecular formula C25H30N2O9 B12775530 Ewb3SK7weh CAS No. 412280-60-5

Ewb3SK7weh

Cat. No.: B12775530
CAS No.: 412280-60-5
M. Wt: 502.5 g/mol
InChI Key: CISBCFGQBSPUQB-XIXAVDCQSA-N
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Description

Ewb3SK7weh (CAS No. 412280-60-5) is a synthetic organic compound with a complex structure, characterized by its unique functional groups and physicochemical properties.

Properties

CAS No.

412280-60-5

Molecular Formula

C25H30N2O9

Molecular Weight

502.5 g/mol

IUPAC Name

ethyl (2S)-1-[(2R,3S,4R)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]-5-methoxy-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C25H30N2O9/c1-6-35-23(29)19-12-14-11-16(32-3)8-9-18(14)26(19)21-17-13-15(27(30)31)7-10-20(17)36-25(2,22(21)28)24(33-4)34-5/h7-11,13,19,21-22,24,28H,6,12H2,1-5H3/t19-,21+,22-,25+/m0/s1

InChI Key

CISBCFGQBSPUQB-XIXAVDCQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=C(N1[C@H]3[C@@H]([C@](OC4=C3C=C(C=C4)[N+](=O)[O-])(C)C(OC)OC)O)C=CC(=C2)OC

Canonical SMILES

CCOC(=O)C1CC2=C(N1C3C(C(OC4=C3C=C(C=C4)[N+](=O)[O-])(C)C(OC)OC)O)C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ewb3SK7weh involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ewb3SK7weh can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ewb3SK7weh has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Ewb3SK7weh involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ewb3SK7weh belongs to a class of heterocyclic and polyfunctional organic compounds. Below is a comparative analysis with structurally related compounds:

Compound (CAS No.) Key Functional Groups Applications
This compound (412280-60-5) Likely amide/ester linkages (inferred) Specialty polymers, catalysts (hypothesized)
4-(4-Fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-piperidinopropoxy)quinazoline (288383-21-1) Indole, quinazoline, piperidine Pharmaceutical intermediates (anticancer agents)
N-(Cyanomethyl)-3'-[2-(4-methyl-1-piperazinyl)-4-thiazolyl]-alpha-(2-methylpropyl)[1,1'-biphenyl]-3-acetamide (349669-89-2) Thiazole, piperazine, cyanomethyl Kinase inhibitors (drug discovery)
Glyceryl ethylhexanoate dimethoxycinnamate (140208-36-2) Glycerol esters, cinnamate derivatives UV stabilizers in cosmetics

Key Observations :

  • Pharmaceutical vs. Industrial Focus: this compound lacks direct pharmaceutical annotations, unlike analogs such as 288383-21-1 and 349669-89-2, which are linked to drug development. This suggests its niche in material science .
  • Functional Group Complexity : this compound’s inferred ester/amide groups contrast with the thiazole and piperazine motifs in 349669-89-2, highlighting divergent reactivity profiles.
Physicochemical Properties

Available data on solubility, thermal stability, and reactivity are sparse for this compound. However, comparisons can be drawn from analogs:

  • Thermal Stability: Glyceryl ethylhexanoate dimethoxycinnamate (140208-36-2) exhibits high thermal resistance (decomposition >250°C), a trait likely shared by this compound if used in polymer stabilization .
  • Solubility : Piperidine- and quinazoline-containing analogs (e.g., 288383-21-1) show moderate polarity, suggesting this compound may require polar aprotic solvents for synthesis .

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